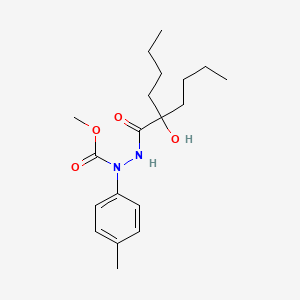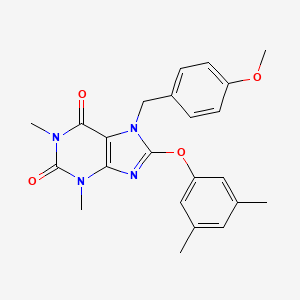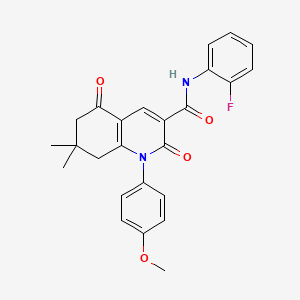
Methyl 2-(2-butyl-2-hydroxyhexanoyl)-1-(4-methylphenyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE is a complex organic compound with a unique structure that includes a butyl group, a hydroxy group, and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as organoboron compounds, which are known for their stability and functional group tolerance . Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production. The use of environmentally benign reagents and conditions is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, which are known for their stability and versatility in organic synthesis . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE include other organic molecules with similar functional groups, such as:
- 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-2-ONE
- 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-3-ONE
Uniqueness
The uniqueness of 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(4-METHYLPHENYL)AMINO]AMINO}HEXAN-1-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C19H30N2O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-5-7-13-19(24,14-8-6-2)17(22)20-21(18(23)25-4)16-11-9-15(3)10-12-16/h9-12,24H,5-8,13-14H2,1-4H3,(H,20,22) |
Clave InChI |
QLOCIJJGPBGSRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NN(C1=CC=C(C=C1)C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)methoxy]benzotriazole](/img/structure/B11620301.png)
![(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11620308.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide](/img/structure/B11620309.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620311.png)
![ethyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11620326.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620331.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620336.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11620337.png)
![N'-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11620338.png)

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620345.png)
![4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620347.png)
![4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620349.png)

